An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in medicinal chemistry. This document synthesizes available data to serve as a crucial resource for professionals in drug discovery and organic synthesis.
Core Chemical Properties
5-Benzyloxy-1H-indazole-3-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring an indazole core, a carboxylic acid function, and a benzyloxy substituent, makes it a versatile building block for a range of biologically active molecules.
General Information
A summary of the fundamental properties of 5-Benzyloxy-1H-indazole-3-carboxylic acid is presented below.
| Property | Data | Reference |
| CAS Number | 177941-16-1 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| Appearance | Off-white solid (inferred from isomers) | [2] |
| Storage Conditions | Tightly closed, cool and dry place, 0-8 °C | [1][2] |
Solubility and Physical Constants
While specific experimental data for the melting point and solubility of 5-Benzyloxy-1H-indazole-3-carboxylic acid are not widely published, data from analogous compounds suggest it is sparingly soluble in aqueous solutions and soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The parent compound, indazole-3-carboxylic acid, has a high melting point of 266-270 °C (with decomposition), suggesting the 5-benzyloxy derivative also possesses significant thermal stability.
Synthesis and Methodology
The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid can be approached through several established routes for indazole-3-carboxylic acids. A common and effective strategy involves the cyclization of a substituted o-aminophenylacetic acid derivative.
Proposed Synthetic Pathway
A plausible and widely-used method is the Jacobson indazole synthesis, which involves the diazotization and subsequent intramolecular cyclization of an appropriate precursor. The workflow for this synthesis is outlined below.
Caption: Proposed synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Experimental Protocol
The following is a representative experimental protocol based on general methods for the synthesis of substituted indazole-3-carboxylic acids.[3][4]
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Step 1: Oxidation of 4-Benzyloxy-2-nitrotoluene.
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Dissolve 4-Benzyloxy-2-nitrotoluene in a suitable solvent mixture (e.g., pyridine/water).
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Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.
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Continue refluxing until the purple color of the permanganate disappears.
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Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water.
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Acidify the combined filtrate with concentrated HCl to precipitate the product, 4-Benzyloxy-2-nitrophenylacetic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Step 2: Reduction of the Nitro Group.
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Dissolve the 4-Benzyloxy-2-nitrophenylacetic acid from Step 1 in a solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation (H₂ gas) at atmospheric or elevated pressure until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-Benzyloxy-2-aminophenylacetic acid.
-
-
Step 3: Diazotization and Cyclization.
-
Dissolve the 4-Benzyloxy-2-aminophenylacetic acid from Step 2 in dilute hydrochloric acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for 1-2 hours.
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Allow the mixture to warm to room temperature and stir for several hours or overnight, during which the cyclization occurs.
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The product, 5-Benzyloxy-1H-indazole-3-carboxylic acid, will precipitate from the solution.
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Collect the solid by filtration, wash with cold water, and dry to afford the final product. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
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Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the benzylic ether linkage.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad band, indicative of hydrogen bonding.[7][8] |
| ~3150 | N-H stretch (Indazole) | Medium, often overlaps with the broad O-H band.[6] |
| ~3030 | C-H stretch (Aromatic) | Medium to weak. |
| ~2950 | C-H stretch (Aliphatic CH₂) | Weak. |
| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong, sharp peak.[7][9] |
| 1500-1600 | C=C stretch (Aromatic Rings) | Multiple medium to strong bands. |
| 1200-1320 | C-O stretch (Carboxylic Acid) | Medium intensity band. |
| 1000-1100 | C-O stretch (Ether) | Strong band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structure. The expected chemical shifts are outlined below, with DMSO-d₆ as a typical solvent.
¹H NMR: The proton NMR spectrum will feature signals from the indazole core, the benzyloxy group, and the acidic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~13.0-14.0 | Singlet (br) | 1H (N-H, Indazole) | Broad signal, exchangeable with D₂O. |
| ~12.0-13.0 | Singlet (br) | 1H (O-H, Carboxylic Acid) | Very broad, concentration-dependent, exchangeable with D₂O.[7] |
| ~8.0 | Doublet | 1H (H-7, Indazole) | |
| ~7.3-7.5 | Multiplet | 5H (Phenyl of Benzyl) | Protons of the benzyl group's aromatic ring. |
| ~7.2 | Doublet | 1H (H-4, Indazole) | |
| ~7.0 | Doublet of d | 1H (H-6, Indazole) | |
| ~5.2 | Singlet | 2H (-O-CH₂-Ph) | Characteristic benzylic protons. |
¹³C NMR: The carbon spectrum will show signals for all 15 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165-170 | C=O (Carboxylic Acid) | Downfield signal typical for carboxyl carbons.[7] |
| ~155 | C-5 (Indazole, C-O) | Carbon attached to the benzyloxy group. |
| ~140 | C-7a (Indazole Bridgehead) | |
| ~137 | Quaternary C (Phenyl of Benzyl) | Carbon attached to the -CH₂- group. |
| ~127-129 | CH Carbons (Phenyl of Benzyl) | Multiple signals for the benzyl aromatic ring. |
| ~120-125 | C-3a, C-7 (Indazole) | |
| ~110-115 | C-4, C-6 (Indazole) | |
| ~70 | -O-CH₂-Ph | Aliphatic carbon of the benzyloxy group. |
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation and fragmentation analysis.
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Molecular Ion (M⁺): The primary ion expected would be at m/z = 268, corresponding to the molecular weight of the compound.
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Key Fragmentation: A prominent fragment would be observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for benzyl-containing compounds. Another significant loss would be that of the carboxyl group (-45 Da) to give a fragment at m/z = 223.
Applications in Medicinal Chemistry
5-Benzyloxy-1H-indazole-3-carboxylic acid is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The indazole-3-carboxamide scaffold is a recognized pharmacophore found in numerous synthetic cannabinoid receptor agonists (SCRAs).
Caption: Role as a versatile intermediate in synthetic chemistry.
The carboxylic acid group at the 3-position provides a convenient handle for modification, typically through amide coupling reactions to introduce diverse side chains.[10] The benzyloxy group at the 5-position serves as a protected form of a hydroxyl group. This protecting group can be readily removed via catalytic hydrogenation to yield the 5-hydroxy-indazole derivative, which can then be used for further functionalization or as a final metabolite standard. This dual functionality makes it a strategic precursor in the development of new chemical entities targeting various biological pathways.[2]
References
- 1. 5-Benzyloxy-1H-indazole-3-carboxylic acid [aromalake.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
